3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, hydroxylating agents, and methylating agents under controlled conditions of temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorophenyl group.
Substitution: The chlorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone derivative, while substitution of the chlorophenyl group can yield a variety of functionalized derivatives .
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-g]purine derivatives with different substituents. Examples include:
- 3-[(4-bromophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 3-[(4-methoxyphenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione .
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and selectivity compared to other derivatives .
Properties
Molecular Formula |
C22H20ClN5O3 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(30)28(22(25)31)11-14-7-9-15(23)10-8-14)27-13-17(29)12-26(21(27)24-19)16-5-3-2-4-6-16/h2-10,17,29H,11-13H2,1H3 |
InChI Key |
PTTZZGNHEIVGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CC(CN(C4=N2)C5=CC=CC=C5)O |
Origin of Product |
United States |
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